

long-lasting charge migration in But-3-ynal

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: But-3-ynal

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But-3-ynal and Charge Migration

Charge migration (CM) is a coherent attosecond process where a localized hole (created by ionization) moves across a molecule's structure [1]. This electron dynamics is a purely electronic correlation-driven process that typically loses coherence in a few femtoseconds due to interactions with nuclear motion [2] [3] [4].

But-3-ynal has been identified as a key model system for research in this area [2] [3] [4]. Studies on a sequence of organic molecules, including **But-3-ynal** and its larger analogs (Butynal and Pentynal), found that **extending the carbon skeleton can slow down decoherence and prolong charge migration** [4]. This is counterintuitive, as larger, more flexible molecules were expected to cause faster decoherence.

The prolonged coherence in longer chains is attributed to a combination of **increased hole-mixing** and the **disappearance of decoherence contributions from specific vibrational modes**, such as CO stretching in butynal and various H rockings in pentynal [4]. Only normal modes that preserve the molecule's symmetry induce decoherence [4].

Experimental and Theoretical Protocols

Research on attosecond charge migration requires sophisticated methods to trigger, track, and theoretically model the ultrafast processes.

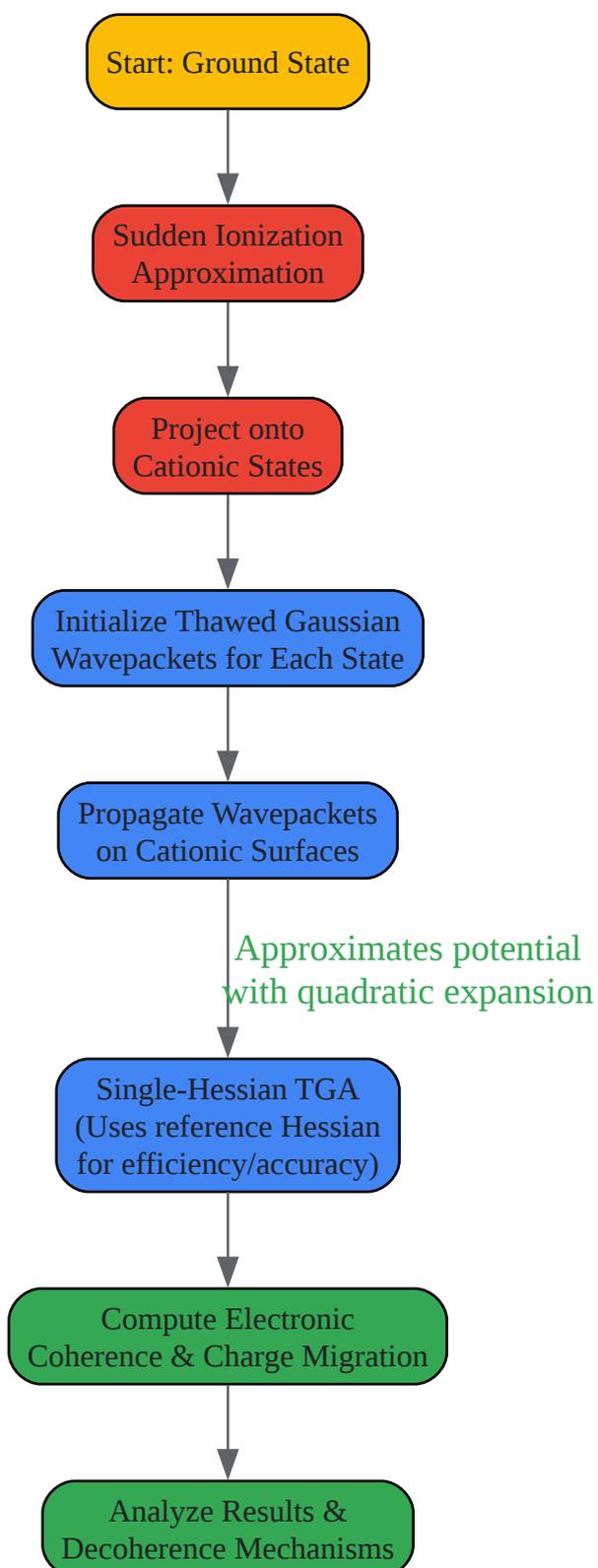
Experimental Ionization and Measurement

The following experimental techniques are used to investigate charge migration:

- **Ionization Initiation:** Charge migration is typically initiated by **ionizing the molecule with a short, strong laser pulse**, creating a coherent superposition of cationic states [1] [4].
- **Measurement Techniques:**
 - **Attosecond Transient Absorption Spectroscopy (ATAS):** A powerful technique for tracking hole migration with time and spatial resolution for tens of femtoseconds by exploiting element-specific core-to-valence transitions [4].
 - **High-Harmonic Generation (HHG) Spectroscopy:** Offers spatial and time resolution but is often limited to the first few femtoseconds [4].
 - **Photofragmentation and Sequential Double Ionization:** Also used to observe charge migration dynamics [4].

Theoretical Modeling Workflow

The following workflow outlines a key computational approach based on the *ab initio* **Thawed Gaussian Approximation (TGA)** [4]:



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Theoretical modeling workflow for charge migration using the Thawed Gaussian Approximation.

This method approximates the nuclear wavepacket on each cationic potential energy surface as a Gaussian function [4]. The "Single-Hessian" variant uses a single reference Hessian (matrix of second derivatives) per electronic state, improving computational efficiency while conserving energy and symplectic structure [4]. This approach includes mode distortion and intermode coupling (Duschinsky rotation) exactly, and partially includes anharmonicity, providing accuracy comparable to more exhaustive quantum methods for short timescales [4].

Key Research Findings and Data

The table below summarizes the properties and performance of **But-3-ynal** and its analogs in charge migration studies.

Property/Molecule	But-3-ynal (C ₄ H ₄ O)	Butynal (Analog)	Pentynal (Analog)	Notes & Context
Molecular Weight	68.07 g/mol [5]	Information Missing	Information Missing	From chemical databases [5].
Ionization Energy (IE)	9.85 eV (est.) [6]	Information Missing	Information Missing	Experimental determination; key for ionization [6].
Charge Migration Duration	Information Missing	Prolonged	Most Prolonged	Extending carbon skeleton slows decoherence [4].
Key Decoherence Modes	Information Missing	CO Stretching Mode	Specific H Rocking Modes	Modes inducing decoherence change with structure [4].
Hole-Mixing	Information Missing	Increased	Highest	Contributes to longer- lasting charge migration [4].

Research Significance and Outlook

The finding that charge migration can be prolonged in larger molecules opens new avenues for attochemistry and molecular design. It suggests a wider range of molecules could be suitable for applications exploiting quantum coherence [4].

Future research will focus on identifying more molecular structures that support long-lived coherence and developing them for applications such as **quantum-controlled chemistry** [4], where electron dynamics could be manipulated to control chemical reactions. A deeper understanding of how specific vibrational modes and molecular symmetries affect decoherence is crucial for this progress [4].

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